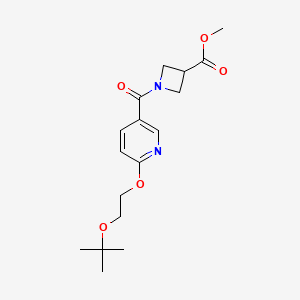

Methyl 1-(6-(2-(tert-butoxy)ethoxy)nicotinoyl)azetidine-3-carboxylate

Descripción

Propiedades

IUPAC Name |

methyl 1-[6-[2-[(2-methylpropan-2-yl)oxy]ethoxy]pyridine-3-carbonyl]azetidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O5/c1-17(2,3)24-8-7-23-14-6-5-12(9-18-14)15(20)19-10-13(11-19)16(21)22-4/h5-6,9,13H,7-8,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFHJPICKIPNKEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCCOC1=NC=C(C=C1)C(=O)N2CC(C2)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Methyl 1-(6-(2-(tert-butoxy)ethoxy)nicotinoyl)azetidine-3-carboxylate is a complex organic compound with the molecular formula C17H24N2O5 and a molecular weight of approximately 336.388 g/mol. This compound features an azetidine ring, which contributes to its structural uniqueness and potential biological activity. The presence of a tert-butoxy group and an ethoxy chain enhances its solubility and reactivity, making it a valuable candidate for various research applications, particularly in drug development.

Research indicates that methyl 1-(6-(2-(tert-butoxy)ethoxy)nicotinoyl)azetidine-3-carboxylate may act as a ligand for nicotinic acetylcholine receptors (nAChRs). Compounds with similar structures have shown significant biological activities, including neuroprotective effects and potential applications in treating neurodegenerative diseases.

Interaction Studies

Interaction studies typically focus on the binding affinity of this compound to nAChRs. These studies often utilize techniques such as:

- Radiolabeled ligand binding assays : To determine the affinity of the compound for nAChRs.

- Electrophysiological methods : To assess the functional activity of the compound on receptor activation.

Preliminary studies suggest that methyl 1-(6-(2-(tert-butoxy)ethoxy)nicotinoyl)azetidine-3-carboxylate exhibits moderate to high affinity towards specific nAChR subtypes, which may correlate with its potential therapeutic effects.

Summary of Findings

The biological activity of methyl 1-(6-(2-(tert-butoxy)ethoxy)nicotinoyl)azetidine-3-carboxylate can be summarized as follows:

| Activity | Description |

|---|---|

| Nicotinic Receptor Binding | Exhibits binding affinity towards nAChRs, potentially influencing neurotransmission. |

| Neuroprotection | May protect against neuronal cell death, relevant for neurodegenerative diseases. |

| Cytotoxicity | Related compounds show activity against cancer cell lines; potential for anticancer applications. |

Experimental Data

Experimental data from studies involving similar compounds suggest that modifications on the azetidine ring or substituents can significantly influence biological activity. For example, variations in alkyl chain length or functional groups can alter receptor binding profiles and subsequent biological effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to azetidine-based analogs to highlight its unique properties. Below is a detailed analysis:

Structural Analogues and Similarity Scores

lists compounds with similarity scores based on structural alignment:

- tert-Butyl azetidine-3-carboxylate hydrochloride (CAS 53871-08-2, Similarity: 0.86): Shares the azetidine core and tert-butyl ester but lacks the nicotinoyl and ethoxy linker. The hydrochloride salt improves solubility but reduces BBB permeability compared to the neutral methyl ester in the target compound .

- Methyl 2-(azetidin-3-yl)acetate hydrochloride (CAS 1229705-59-2, Similarity: 0.76): Features a methyl acetate side chain but omits the nicotinoyl group, likely altering target specificity .

Physicochemical and Pharmacokinetic Properties

A comparison of key parameters is summarized in Table 1:

*Calculated based on structural formula.

- Metabolic Stability : The target compound’s tert-butoxyethoxy chain likely enhances resistance to esterase-mediated hydrolysis compared to simpler ethoxy esters (e.g., CAS 158602-35-8) .

- Solubility : The hydrochloride salts (e.g., CAS 1229705-59-2) exhibit higher aqueous solubility but may compromise passive diffusion across membranes .

Research Findings and Implications

- Pharmacokinetic Optimization : The tert-butoxyethoxy group in the target compound improves metabolic stability without excessively increasing molecular weight, a limitation in bulkier analogs (e.g., CAS 959238-28-9) .

- Therapeutic Potential: Its moderate BBB permeability and low CYP inhibition suggest suitability for central nervous system (CNS) targets, unlike peripherally restricted analogs like CAS 158602-35-8 .

Q & A

Q. What in silico tools predict the compound’s bioavailability for preclinical studies?

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.